2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
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Overview
Description
2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with pyrrolidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups at the 2 and 5 positions.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride is unique due to the presence of the tert-butylphenyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with molecular targets, making it distinct from other pyrrolidine derivatives .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJCKVFEISNXDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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